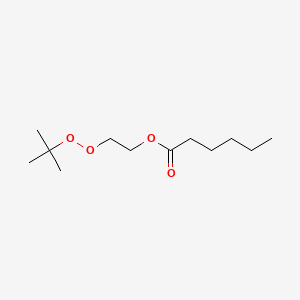

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester

Description

Properties

CAS No. |

62695-55-0 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-tert-butylperoxyethyl hexanoate |

InChI |

InChI=1S/C12H24O4/c1-5-6-7-8-11(13)14-9-10-15-16-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

RVTCOWUIPRZEHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCOOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Methodology

- Reactants : Hexanoic acid or its derivatives (e.g., 2-ethylhexanoic acid) and tert-butyl hydroperoxide.

- Catalysts : Acid catalysts such as sulfuric acid or methanesulfonic acid are commonly used.

- Solvent : Organic solvents like toluene or ethyl acetate are employed to dissolve reactants and facilitate the reaction.

- Reaction Conditions :

- Temperature: Typically between 60°C to 100°C.

- Reaction Time: 2–6 hours depending on the catalyst and reactants.

- Procedure :

- Mix the reactants in the presence of a catalyst.

- Heat the mixture under reflux while removing water formed during the reaction via azeotropic distillation.

- After completion, neutralize the reaction mixture and extract the product using organic solvents.

Reaction Equation

$$

\text{C6H12O2 (Hexanoic Acid)} + \text{C4H10O2 (tert-Butyl Hydroperoxide)} \xrightarrow{\text{Catalyst}} \text{C12H24O4 (Hexanoic Acid Ester)} + \text{H2O}

$$

Oxidation of Precursors

Methodology

This method involves the oxidation of precursors such as 2-ethylhexanal in the presence of oxygen and catalysts:

- Reactants : 2-Ethylhexanal, oxygen (or air), and tert-butyl hydroperoxide.

- Catalysts : Transition metal salts like manganese acetate (Mn(Ac)₂), potassium acetate (KAc), or copper acetate (Cu(Ac)₂).

- Reaction Conditions :

- Temperature: 5°C–15°C for controlled oxidation.

- Pressure: Atmospheric or slightly elevated pressures (0.1–1.5 MPa).

- Reaction Time: Typically ranges from 60 to 240 minutes.

Example Data

| Temperature | Catalyst | Pressure (MPa) | Reaction Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 5°C | Mn(Ac)₂ + KAc | 0.3 | 180 | 99.7 | 93.6 |

| 10°C | KAc | 1.5 | 60 | 99.7 | 93.8 |

Peroxidation Process

Methodology

This approach utilizes tert-butyl hydroperoxide as both a reactant and a source of oxygen for peroxidation:

- Reactants : Hexanoic acid esters and tert-butyl hydroperoxide.

- Catalysts : Acid catalysts or peroxyacid derivatives.

- Reaction Conditions :

- Temperature: Moderate temperatures (~40°C–80°C).

- Solvent: Non-polar solvents like hexane or dichloromethane.

Industrial Considerations

Challenges

- Handling of tert-butyl hydroperoxide due to its oxidative nature.

- Control of reaction parameters to prevent side reactions.

Advantages

- High yields with optimized catalysts.

- Scalability for industrial production.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts | Temperature Range | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Esterification | Hexanoic acid + tert-butyl hydroperoxide | Sulfuric acid | 60°C–100°C | ~90–95 | ~90 |

| Oxidation | 2-Ethylhexanal + oxygen | Mn(Ac)₂, KAc | 5°C–15°C | ~99 | ~93 |

| Peroxidation | Hexanoic acid esters | Peroxyacid | ~40°C–80°C | ~85–90 | ~85 |

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol.

Reduction: 2-((1,1-dimethylethyl)dioxy)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

-

Solvent in Chemical Processes

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester is utilized as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances. Its dual ether functionalities enhance its effectiveness in solvent applications compared to simpler esters or alcohols. -

Additive in Plastics and Polymers

The compound is employed as an additive in the production of plastics and polymers. Its stability and low volatility make it suitable for improving the mechanical properties and longevity of plastic products. -

Flavoring Agent

In the food industry, hexanoic acid derivatives are often used as flavoring agents due to their pleasant aroma characteristics. This compound can be incorporated into food formulations to enhance flavor profiles. -

Cosmetic Formulations

The compound's skin compatibility and moisturizing properties make it a valuable ingredient in cosmetic products. It is often included in creams and lotions for its emollient effects. -

Agricultural Chemicals

Hexanoic acid derivatives are also explored for use in agricultural applications, particularly as surfactants or emulsifiers in pesticide formulations.

Case Study 1: Use as a Solvent

In a study examining the efficacy of different solvents in organic synthesis, this compound demonstrated superior solubility for both hydrophilic and hydrophobic reactants compared to conventional solvents like ethanol and acetone. This property significantly improved reaction yields in several synthetic pathways.

Case Study 2: Plastic Additive

Research conducted on polymer blends indicated that incorporating this compound enhanced the thermal stability and mechanical strength of polyethylene composites. The findings suggested that the compound acted as a plasticizer, improving flexibility without compromising structural integrity.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol, which can then exert their effects on biological systems. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester with structurally and functionally related esters, focusing on molecular features, stability, and observed roles in biological or industrial contexts.

Hexanoic Acid Esters with Simple Alkyl Groups

- Hexanoic Acid Methyl Ester (): Structure: A straight-chain ester with a methyl group. Properties: High volatility, detected via GC-MS in plant extracts and microbial cultures. For example, it constituted 10.93% of the methanolic extract of Solenostemma argel aerial parts . Applications: Common in flavoring agents and fragrances due to its fruity odor.

- Hexanoic Acid Ethyl Ester (): Structure: Ethyl ester of hexanoic acid. Properties: Found in cheese whey valorization studies, contributing to ester profiles in microbial cultures . Key Difference: Lacks the tert-butyl peroxide group, making it less sterically hindered and more stable than the target compound.

tert-Butyl-Substituted Esters

- Hexanoic Acid, 6-Hydroxy-, 1,1-Dimethylethyl Ester (): Structure: Features a tert-butyl group and a hydroxyl substituent on the hexanoic acid chain. Used in synthetic chemistry as a protected intermediate . Contrast: The hydroxyl group introduces hydrogen-bonding capacity, unlike the peroxide group in the target compound.

- Pentanoic Acid, 1,1-Dimethylethyl Ester (): Structure: A shorter-chain (C5) ester with a tert-butyl group. Properties: Observed in microbial cultures (Yarrowia lipolytica), contributing to ester diversity in fermented products . Key Difference: Shorter chain length reduces hydrophobicity compared to hexanoic acid derivatives.

Peroxide-Containing Analogs

- 2,5-Bis(1,1-Dimethylethyl)-Phenol (): Structure: A phenolic compound with tert-butyl groups. Properties: Identified as a degradation intermediate of pesticides, highlighting the stability of tert-butyl groups under environmental conditions . Relevance: Suggests that tert-butyl peroxides may undergo similar degradation pathways, releasing stable tert-butyl byproducts.

- Phenol, 2,4-Bis(1,1-Dimethylethyl) (): Structure: Phenolic compound with two tert-butyl groups. Properties: Detected in fungal extracts (Nigrospora spp.) and linked to antioxidant activity . Contrast: The absence of a peroxide group limits oxidative reactivity compared to the target compound.

Functional and Stability Comparisons

- Oxidative Reactivity: The peroxide (dioxy) group may render the compound prone to decomposition under heat or UV light, unlike non-peroxide esters .

- Biological Activity: tert-butyl-substituted phenols (e.g., 2,4-bis(tert-butyl)phenol) show antimicrobial and antioxidant properties , suggesting the target compound might exhibit similar bioactivity if stable.

Biological Activity

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester, also known as tert-butyl 2-ethylhexanoate, is an organic compound with significant biological activities. This article explores its synthesis, chemical properties, biological effects, and potential applications based on a review of diverse scientific literature.

This compound has the molecular formula and a molecular weight of approximately 232.32 g/mol. It is synthesized through the esterification of hexanoic acid with 2-((1,1-dimethylethyl)dioxy)ethanol, typically using an acid catalyst such as sulfuric acid under reflux conditions.

Table 1: Comparison of Structural Features

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexanoic Acid | Simple carboxylic acid without ether groups | |

| Tert-butyl Hexanoate | Lacks dioxy functionality | |

| Ethyl Hexanoate | Contains only one ether linkage | |

| Tert-butyl 2-ethylhexaneperoxoate | Includes peroxide functionality |

Antimicrobial Properties

Research indicates that hexanoic acid derivatives possess antimicrobial and antifungal properties. The hydrolysis of the ester releases hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol, both of which interact with microbial cell membranes, disrupting their integrity and function.

Case Study: Antifungal Activity

In a study evaluating various esters for antifungal efficacy, hexanoic acid derivatives demonstrated significant activity against common fungal pathogens. The mechanism involved the disruption of ergosterol synthesis in fungal cell membranes.

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in MCF-7 breast cancer cells through the activation of caspases and modulation of mitochondrial pathways .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM/mL) |

|---|---|---|

| Hexanoic Acid Ester | MCF-7 | 15.6 ± 0.5 |

| Doxorubicin (Control) | MCF-7 | 12.0 ± 0.3 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.

- Receptor Binding : Interaction with specific receptors can modulate signaling pathways related to growth and apoptosis.

- Cell Membrane Disruption : The hydrolysis products disrupt membrane integrity in bacterial and fungal cells.

Applications in Medicine and Industry

Hexanoic acid esters are explored for various applications:

- Drug Delivery Systems : Due to their lipophilicity and ability to form stable emulsions, these compounds are considered for use in drug formulations.

- Flavoring Agents : Their pleasant odor makes them suitable for use in food flavoring and fragrance industries.

- Antimicrobial Agents : Their effectiveness against pathogens positions them as potential candidates for preservatives in food and cosmetic products.

Q & A

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer : Non-polar solvents like hexane or ethyl acetate minimize ester hydrolysis. Stability studies in polar solvents (e.g., methanol) should include pH monitoring, as acidic/basic conditions accelerate degradation. For long-term storage, anhydrous conditions and inert atmospheres (argon/nitrogen) are recommended to prevent oxidation of the dioxyethyl moiety .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

- Methodological Answer : Chiral catalysts or enantioselective enzymes (e.g., lipases) can induce asymmetry. For tert-butyl-protected intermediates, asymmetric hydrogenation using Rhodium(I)-DuPHOS complexes has been effective for similar esters. Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H) with polarimetric detection validates enantiomeric excess (ee) >99% .

Q. What computational approaches predict the environmental degradation pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis mechanisms, focusing on the dioxyethyl group’s susceptibility to nucleophilic attack. Molecular dynamics simulations in water-solvated systems can estimate half-lives under varying pH and temperature conditions. These predictions align with experimental LC-MS/MS data tracking degradation byproducts .

Q. How can contradictions in reported mass spectral data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from ionization techniques (EI vs. ESI) or matrix effects. Cross-referencing NIST Standard Reference Data (e.g., m/z 198.30 for Hexanoic acid, 3-hexenyl ester) with in-house libraries ensures consistency. Isotopic labeling (e.g., deuterated analogs) and tandem MS/MS fragmentation clarify ambiguous peaks, particularly for tert-butyl-derived fragments .

Q. What strategies mitigate thermal decomposition of this compound during GC-MS analysis?

- Methodological Answer : Lowering injector temperatures (e.g., 220°C vs. 280°C) and using on-column injection reduce pyrolysis. Derivatization with trimethylsilyl (TMS) groups stabilizes labile esters. For quantitation, internal standards (e.g., deuterated Hexanoic acid, hexyl ester-d₃) correct for thermal degradation losses .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.